molecular formula C4H8S B8023591 1-Propene, 1-(methylthio)-, (E)- CAS No. 42848-06-6

1-Propene, 1-(methylthio)-, (E)-

Cat. No. B8023591
CAS RN: 42848-06-6
M. Wt: 88.17 g/mol
InChI Key: YJOGCMRDEUBRJD-ONEGZZNKSA-N
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Description

“1-Propene, 1-(methylthio)-, (E)-” is also known as (E)-methyl (prop-1-en-1-yl)sulfane . It has a molecular weight of 88.17 and its IUPAC name is (E)-methyl (prop-1-en-1-yl)sulfane . The InChI code for this compound is 1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3+ .


Molecular Structure Analysis

The molecular structure of “1-Propene, 1-(methylthio)-, (E)-” can be represented by the InChI code 1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3+ . This indicates that the molecule consists of a propene group (a three-carbon chain with a double bond) and a methylthio group (a sulfur atom bonded to a methyl group), with the double bond in the E configuration .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Propene, 1-(methylthio)-, (E)-” are not available, the compound’s structure suggests that it could participate in reactions typical of alkenes and sulfides. Alkenes can undergo addition reactions at the carbon-carbon double bond, while sulfides can participate in oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The compound “1-Propene, 1-(methylthio)-, (E)-” has a molecular weight of 88.171 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Electronic Structure and Prototropic Rearrangement

    A study by Kobychev et al. (2002) focused on the electronic structure and prototropic rearrangement of 1-methylthio-2-propene. It highlighted significant differences in proton abstraction energies compared to related compounds, suggesting applications in understanding molecular stability and reactivity.

  • Copolymerization with Higher 1-Olefins

    Research by Wahner et al. (2003) examined the copolymerization of propene and higher 1-olefins, including variants like 1-methylthio-2-propene. This has implications in polymer science for creating materials with specific properties.

  • Activity in Methyl Coenzyme M Reductase System

    A study by Gunsalus et al. (1978) on the activity of coenzyme M analogues in the methyl coenzyme M reductase system highlighted the significance of compounds like 1-methylthio-2-propene in biochemical pathways.

  • Bis(phenoxyimine)Zirconium and -Titanium Catalysts

    Research by Lamberti et al. (2004) explored catalysts affording syndiotactic polypropylenes and their interactions with compounds like 1-methylthio-2-propene. This is relevant in catalysis and material science.

  • Energetics of the Allyl Group

    A study by Agapito et al. (2007) on the stability of radicals containing the allylic moiety, including compounds similar to 1-methylthio-2-propene, provides insights into radical chemistry and potential applications in synthetic chemistry.

  • Migration of Alkylthio Group

    Research by Atavin et al. (1973) demonstrated the migration of the alkylthio group in certain reactions, which is pertinent to understanding reaction mechanisms in organic chemistry.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information on handling, storage, and precautions for safe use.

properties

IUPAC Name

(E)-1-methylsulfanylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOGCMRDEUBRJD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015957
Record name (1E)-1-(methylthio)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid; Acrid strong garlic-like aroma
Record name Methyl 1-propenyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Methyl 1-propenyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.887-0.893 (20°)
Record name Methyl 1-propenyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Propene, 1-(methylthio)-, (E)-

CAS RN

10152-77-9, 42848-06-6
Record name Methyl 1-propenyl sulfide
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Record name Methyl 1-propenyl sulfide, (1E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1-(methylthio)-
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Record name (1E)-1-(methylthio)-1-propene
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Record name [No public or meaningful name is available]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 1-PROPENYL SULPIDE
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Record name Reaction mass of (E)-1-Methylthio-1-propene and (Z)-1-Methylthio-1-propene
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Record name METHYL 1-PROPENYL SULFIDE, (1E)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-Propene, 1-(methylthio)-, (E)-
Reactant of Route 2
1-Propene, 1-(methylthio)-, (E)-
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1-Propene, 1-(methylthio)-, (E)-
Reactant of Route 4
1-Propene, 1-(methylthio)-, (E)-
Reactant of Route 5
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Reactant of Route 6
1-Propene, 1-(methylthio)-, (E)-

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